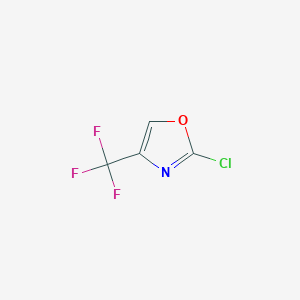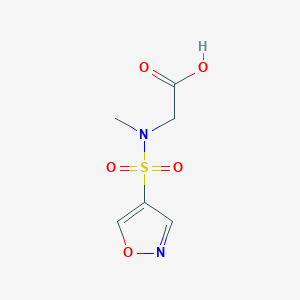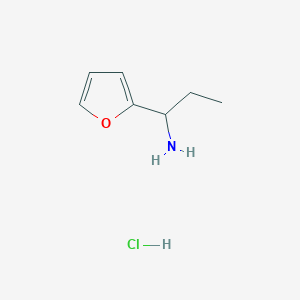
2-Chloro-4-(trifluoromethyl)oxazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Coordination Chemistry and Asymmetric Synthesis Oxazole ligands, including derivatives of 2-Chloro-4-(trifluoromethyl)oxazole, are extensively used in coordination chemistry and as chiral auxiliaries in asymmetric synthesis. These ligands exhibit versatility in design, ease of synthesis from readily available precursors, and the ability to modulate chiral centers near donor atoms, making them suitable for transition metal-catalyzed organic reactions (Gómez, Muller, & Rocamora, 1999).
Suzuki Coupling Reactions The Suzuki coupling reaction is a pivotal method for constructing C-C bonds, where derivatives of 2-Chloro-4-(trifluoromethyl)oxazole serve as key intermediates. These compounds are effectively utilized in functionalizing the oxazole 2- and 4-positions, leading to the synthesis of novel oxazole derivatives with potential biological activity (Ferrer Flegeau, Popkin, & Greaney, 2006).
Gold-Catalyzed Oxidative Strategies The development of gold-catalyzed oxidative strategies for the synthesis of oxazoles highlights the importance of 2-Chloro-4-(trifluoromethyl)oxazole in facilitating the formation of oxazole rings. This approach leverages the unique reactivity of gold catalysts, offering efficient pathways to synthesize oxazoles with diverse substitution patterns (Luo, Ji, Li, & Zhang, 2012).
Metal-Free Annulation Reactions The synthesis of oxazoles via metal-free [2 + 2 + 1] annulation reactions represents another innovative application, showcasing the utility of 2-Chloro-4-(trifluoromethyl)oxazole in green chemistry. These reactions are pivotal for assembling highly substituted oxazole structures efficiently and sustainably (Saito, Taniguchi, Kambara, & Hanzawa, 2013).
Copper-Catalyzed Domino Cyclization A noteworthy application in the realm of catalytic cyclization involves the copper-catalyzed domino process for constructing trisubstituted oxazoles. This method highlights the strategic incorporation of a trifluoromethyl (-CF3) group into oxazole rings, underlining the compound's versatility in synthesizing functionally rich oxazoles (Xiao, Yuan, Huang, Zhang, & Deng, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-4-(trifluoromethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF3NO/c5-3-9-2(1-10-3)4(6,7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGQUKSJHXXOED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(2-Methoxyethoxy)azetidin-1-yl]-3-methylaniline](/img/structure/B1473246.png)

![2-chloro-N-[(5-methylisoxazol-4-yl)methyl]acetamide](/img/structure/B1473250.png)
![2,6-Diazaspiro[3.4]octan-7-one oxalate](/img/structure/B1473254.png)

![4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1473256.png)




![2-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473263.png)
![4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473264.png)
